

An In-depth Technical Guide to CAS Number 83878-45-7

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-4'-methylbenzophenone

CAS No.: 5953-00-4

Cat. No.: B189140

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A comprehensive exploration of the properties and potential applications of 2,2'-((3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo))bis(N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide) for researchers, scientists, and drug development professionals.

Introduction

The compound identified by CAS number 83878-45-7 is chemically known as 2,2'-((3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo))bis(N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide). This complex organic molecule belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-). Azo compounds are widely recognized for their vibrant colors, leading to their extensive use as dyes and pigments in various industries. While the primary applications of many azo compounds lie in coloration, their rich chemistry and diverse structures have also attracted interest in other scientific domains, including materials science and medicinal chemistry. This guide provides a detailed overview of the known properties and potential uses of this specific diarylide pigment, with a focus on its relevance to research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any scientific endeavor. For CAS 83878-45-7, the following table summarizes its key computed and, where available, experimental properties. These parameters are crucial

for predicting its behavior in various solvents, its stability, and its potential interactions with biological systems.

Property	Value	Source
Molecular Formula	C38H32Cl4N6O8	PubChem
Molecular Weight	858.5 g/mol	PubChem
IUPAC Name	2-[[[2-chloro-4-[3-chloro-4-[[1-[[4-chloro-2,5-dimethoxyphenyl]carbamoyl]-2-oxopropyl]diazanyl]phenyl]phenyl]diazanyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide	PubChem
Canonical SMILES	<chem>COC1=C(C=C(C(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2)C3=CC(=C(C=C3)N=N)C(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)Cl)Cl)OC</chem>	PubChem
Physical Description	Solid (Predicted)	N/A
Solubility	Insoluble in water (Predicted)	N/A

Potential Applications in Research and Development

While specific research applications for CAS 83878-45-7 are not extensively documented in publicly available literature, its structural features suggest several areas of potential interest for researchers and drug development professionals.

As a Molecular Probe and Imaging Agent

The inherent chromophoric nature of azo compounds makes them candidates for use as molecular probes. The extended conjugated system in 2,2'-((3,3'-Dichloro[1,1'-biphenyl]-4,4'-

diyl)bis(azo))bis(N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide) is responsible for its absorption of light in the visible spectrum. This property could be exploited in the development of staining agents for microscopy or as components in fluorescent probes, provided the molecule exhibits suitable photophysical properties upon further investigation. The design of such probes often involves a deep understanding of structure-property relationships to achieve desired characteristics like cell permeability, target specificity, and signal-to-noise ratio.

In Materials Science

Azo compounds are known for their use in advanced materials, such as organic electronics and nonlinear optics. The large, conjugated structure of this molecule could impart interesting electronic properties. Researchers in materials science might explore its potential in applications like organic photovoltaics or as a component in photosensitive polymers. The specific substituents on the aromatic rings can be tailored to fine-tune its electronic and optical properties, a common strategy in the rational design of functional organic materials.

Synthesis and Characterization

The synthesis of diarylide azo pigments like the one represented by CAS 83878-45-7 typically involves a multi-step process. A general synthetic workflow is outlined below. The causality behind these steps lies in the fundamental principles of organic chemistry, specifically diazotization and azo coupling reactions.

Experimental Workflow: General Synthesis of Diarylide Azo Pigments

Caption: Generalized synthetic route for diarylide azo pigments.

Step-by-Step Methodology:

- **Diazotization of the Diamine:** The synthesis commences with the diazotization of a substituted benzidine derivative, in this case, 3,3'-dichlorobenzidine. This is typically achieved by treating the diamine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino groups into highly reactive diazonium salt groups. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

- **Preparation of the Coupling Component:** The coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, is prepared separately. This molecule contains an active methylene group that is susceptible to electrophilic attack by the diazonium salt.
- **Azo Coupling Reaction:** The tetrazotized dichlorobenzidine is then slowly added to a solution of the coupling component under controlled pH and temperature conditions. The diazonium salt acts as an electrophile and attacks the electron-rich carbon of the active methylene group in the coupling component, forming the azo linkage. This reaction is carried out twice to yield the final bis-azo pigment.
- **Isolation and Purification:** The resulting pigment precipitates out of the reaction mixture and is collected by filtration. It is then washed extensively with water and potentially other solvents to remove unreacted starting materials and byproducts. Further purification may be achieved by recrystallization or other chromatographic techniques, although the low solubility of such pigments can make purification challenging.

Characterization: The structure and purity of the synthesized compound would be confirmed using a suite of analytical techniques, including:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):** To elucidate the chemical structure and confirm the connectivity of atoms.
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.
- **Infrared (IR) Spectroscopy:** To identify characteristic functional groups, such as the N=N azo linkage and the amide C=O stretch.
- **UV-Visible Spectroscopy:** To determine the absorption spectrum and the maximum absorption wavelength (λ_{max}), which is indicative of the compound's color.

Safety and Handling

While a specific safety data sheet (SDS) for CAS 83878-45-7 is not readily available, general precautions for handling azo compounds and fine chemical powders should be observed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

CAS number 83878-45-7 identifies a complex diarylide azo pigment with a well-defined chemical structure. While its primary role is likely as a coloring agent, its intricate molecular architecture presents opportunities for exploration in diverse research fields, from materials science to the development of novel molecular probes. The synthesis of this compound relies on established principles of azo chemistry, offering a platform for further chemical modification to tailor its properties for specific applications. As with any chemical compound, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in a research and development setting. Further investigation into the photophysical and biological properties of this molecule is warranted to fully uncover its scientific potential.

References

- PubChem. Compound Summary for CID 15884394, 2,2'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide). National Center for Biotechnology Information. [[Link](#)]
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com